![molecular formula C26H23NO7S B568990 3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate CAS No. 946423-58-1](/img/structure/B568990.png)
3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate
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Overview
Description
Synthesis Analysis
This compound is an intermediate in the synthesis of hydrophilic chemiluminescent acridinium esters containing N-sulfopropyl groups . These are extremely useful labels in the clinical diagnostics industry, especially in automated immunochemical analyzers such as Siemens Healthcare Diagnostics’ ADVIA Centaur systems .Molecular Structure Analysis
The molecular formula of this compound is C26H23NO7S . It has a molecular weight of 493.53 . The IUPAC name is 3-[9-(4-carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate .Physical And Chemical Properties Analysis
This compound appears as a yellow to dark yellow solid . It has a melting point of >207°C (dec.) . It is slightly soluble in DMSO .Scientific Research Applications
Photodynamic Therapy (PDT)
Porphyrin derivatives are widely used in PDT for cancer treatment. They act as photosensitizers that, upon activation by light, produce reactive oxygen species that can kill cancer cells .
Antimicrobial Photodynamic Therapy (aPDT)
These compounds are also employed in aPDT to photoinactivate microorganisms, offering a potential treatment for infections .
Catalysis
Porphyrin derivatives serve as catalysts in various chemical reactions due to their ability to mimic the active sites of natural enzymes .
Electronics
The unique electronic properties of porphyrins make them suitable for use in electronic devices, such as sensors and transistors .
Solar Cell Production
They are integral in the development of solar cells, particularly in dye-sensitized solar cells, due to their light-harvesting capabilities .
Selective Detection of Chemicals
Porphyrin derivatives can be synthesized into receptors for the selective detection of chemicals like cyanide, chloride, and amino acids .
Imaging Applications
In biomedical imaging, these compounds aid in the diagnosis of diseases by enhancing the contrast of images .
Organic Photovoltaics
Their photophysical properties are exploited in organic photovoltaics for energy conversion .
Future Directions
properties
IUPAC Name |
3-[9-(4-carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7S/c1-16-14-18(25(28)29)15-17(2)24(16)34-26(30)23-19-8-3-5-10-21(19)27(12-7-13-35(31,32)33)22-11-6-4-9-20(22)23/h3-6,8-11,14-15H,7,12-13H2,1-2H3,(H-,28,29,31,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOYMNCZXPQKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate |
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